molecular formula C21H12BrCl2F3N2S B2376155 3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole CAS No. 339110-76-8

3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole

Cat. No. B2376155
CAS RN: 339110-76-8
M. Wt: 532.2
InChI Key: IEYYGFNSMQGNSH-UHFFFAOYSA-N
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Description

3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole is a useful research compound. Its molecular formula is C21H12BrCl2F3N2S and its molecular weight is 532.2. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of aryl or vinyl boron reagents with aryl or vinyl halides. This reaction has found widespread application due to its mild conditions, functional group tolerance, and environmentally benign organoboron reagents . For our compound, potential applications include the synthesis of biaryl compounds, pharmaceutical intermediates, and materials.

Protodeboronation Reactions

Protodeboronation reactions utilize boronic esters as starting materials. In one example, less nucleophilic boron ate complexes (such as (3,5-bis(trifluoromethyl)phenyl)lithium) prevent aryl addition to other functional groups. These reactions can lead to the synthesis of complex heterocyclic compounds, including indolizidines .

Biological and Clinical Applications

Indole derivatives have diverse biological and clinical significance. For instance, tryptophan contains an indole nucleus, and indole-3-acetic acid serves as a plant hormone. Our compound’s indole moiety may contribute to similar applications, although specific studies are needed .

properties

IUPAC Name

3-bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrCl2F3N2S/c22-19-15-3-1-2-4-17(15)29(18(19)11-30-14-7-5-13(23)6-8-14)20-16(24)9-12(10-28-20)21(25,26)27/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYYGFNSMQGNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2C3=C(C=C(C=N3)C(F)(F)F)Cl)CSC4=CC=C(C=C4)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrCl2F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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